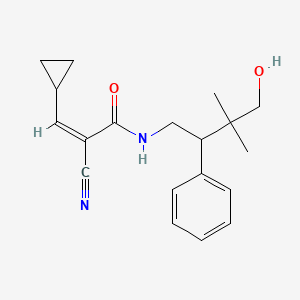

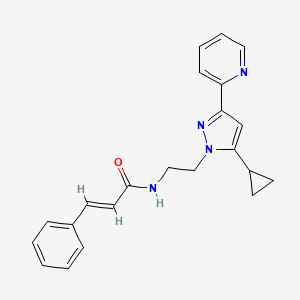

![molecular formula C20H21FN4O2S B2529265 N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251544-28-1](/img/structure/B2529265.png)

N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as N-benzyl substituted acetamide derivatives, which are of interest due to their biological activities. For instance, paper describes N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents, while paper discusses thiazolyl N-benzyl-substituted acetamide derivatives with Src kinase inhibitory and anticancer activities.

Synthesis Analysis

The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification by condensation of corresponding acids with amines . In the context of thiazolyl derivatives, the synthesis includes the substitution of the pyridine ring with a thiazole and evaluating the effects of N-benzyl substitution on the biological activity . These methods could potentially be adapted for the synthesis of N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide includes various functional groups that are crucial for their biological activity. For example, the presence of a fluorobenzyl group as seen in paper and a thiazolyl moiety as in paper can significantly influence the potency and selectivity of the compounds towards their biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are key to their final structure and activity. The Japp-Klingemann reaction, for instance, is used to introduce the indole moiety , while the choice of substituents on the thiazole ring can modulate the Src kinase inhibitory activity . These reactions are essential for the design of compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-substituted acetamide derivatives are influenced by their molecular structures. The introduction of a fluorine atom can affect the lipophilicity and metabolic stability of the compounds . Similarly, the presence of a thiazole ring can impact the compound's ability to interact with biological targets and its overall pharmacokinetic profile . These properties are critical for the efficacy and safety of the compounds as potential therapeutic agents.

Applications De Recherche Scientifique

Antimicrobial Resistance

N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide derivatives have been studied for their antimicrobial properties. In a study by Anuse et al. (2019), derivatives were synthesized and evaluated against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, showing good to moderate activity. The study highlighted the potential of these derivatives in addressing the global health challenge posed by antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Cancer Treatment

N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide and its derivatives have also been explored for their anticancer activity. Hammam et al. (2005) investigated fluoro-substituted benzo[b]pyran derivatives, demonstrating anticancer activity at low concentrations compared to reference drugs. This study underscores the compound's potential as a therapeutic agent against various cancers (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Enzymatic Inhibition

Furthermore, research has explored the enzymatic inhibition properties of N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide derivatives. Nafeesa et al. (2017) designed and synthesized derivatives evaluated for their antibacterial and anti-enzymatic potential, showing good inhibition against gram-negative bacterial strains. These findings suggest the compound's role in developing new therapeutic strategies (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2S/c21-16-5-3-14(4-6-16)12-22-18(26)13-25-9-7-15(8-10-25)20-23-19(24-27-20)17-2-1-11-28-17/h1-6,11,15H,7-10,12-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROKFKEWQBBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

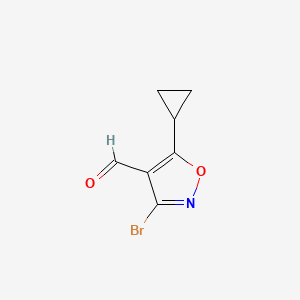

![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)

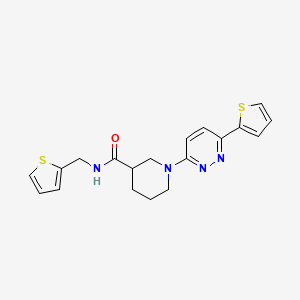

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

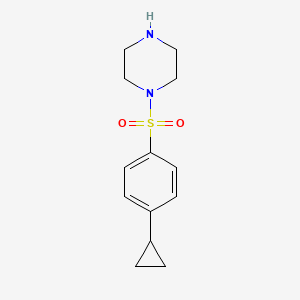

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2529198.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)